![molecular formula C18H11Cl2N3O5S3 B12982651 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B12982651.png)
5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of pyridine, thiophene, and benzo[b]thiophene moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of pyridine to obtain 3,5-dichloropyridine. This intermediate is then reacted with thiophene derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.
Scientific Research Applications
5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
- (S)-1-(3,5-Dichloropyridin-4-yl)ethanol
Uniqueness
Compared to similar compounds, 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H11Cl2N3O5S3 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O5S3/c19-11-7-21-8-12(20)16(11)30-18-13(23(25)26)6-14(29-18)17(24)22-10-2-1-9-3-4-31(27,28)15(9)5-10/h1-2,5-8H,3-4H2,(H,22,24) |
InChI Key |
IUTJYVLTNFOIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=C(S3)SC4=C(C=NC=C4Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


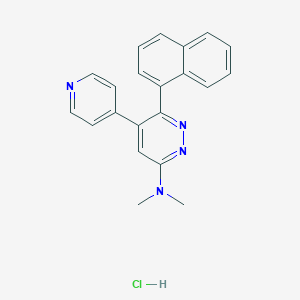

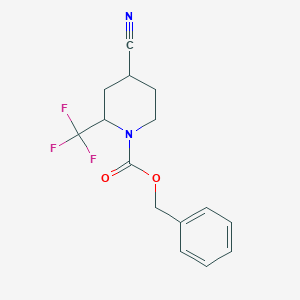


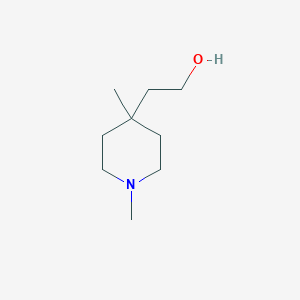
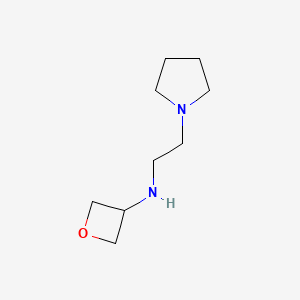
![8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol](/img/structure/B12982613.png)
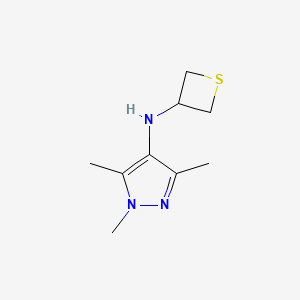
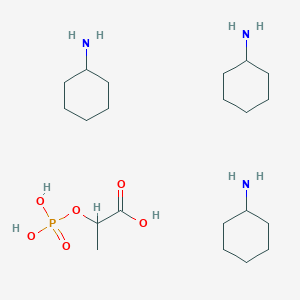

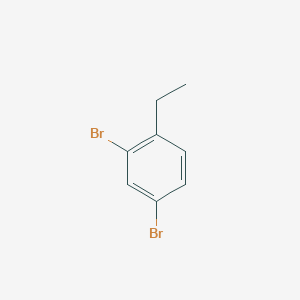

![[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12982647.png)
